4-Chloro-3-(trifluoromethoxy)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

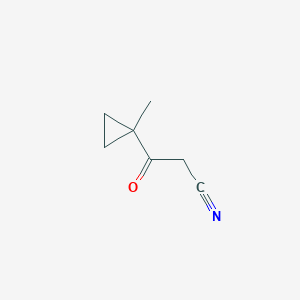

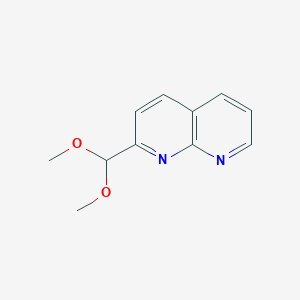

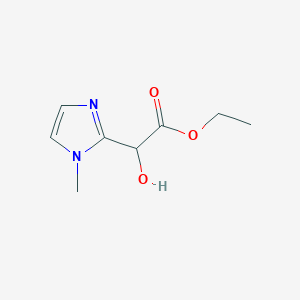

“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 886501-50-4 . It has a molecular weight of 221.57 . The IUPAC name for this compound is 4-chloro-3-(trifluoromethoxy)benzonitrile . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “4-Chloro-3-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“4-Chloro-3-(trifluoromethoxy)benzonitrile” is a solid at room temperature . The compound should be stored at 2-8°C .

Wissenschaftliche Forschungsanwendungen

1. Application in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB) has been identified as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium-ion batteries. Research shows that 4-TB significantly improves the cyclic stability of these batteries. This additive helps to form a low-impedance protective film on the cathode, enhancing its performance and efficiency (Huang et al., 2014).

2. Molecular Packing Properties in Solution

Studies on benzonitrile oxides, including chloro and fluoro derivatives, have revealed their ability to form various dimers in solution. This research has implications for understanding the solid-state chemistry of these compounds, which is crucial for developing materials with specific molecular properties (Ojala et al., 2017).

3. Role as Proton Donors in Electrochemical Studies

Chloro and hydroxy derivatives of benzonitrile have been recognized as effective proton donors in electrochemical studies in aprotic solutions. This finding is particularly relevant for the protonation of species in various electrochemical reactions (Sokolová et al., 2012).

4. Applications in Heterogeneous and Homogeneous Catalytic Reduction

Research involving Co(III) corroles in the reduction of dioxygen has shown the potential application of benzonitrile derivatives in both heterogeneous and homogeneous catalytic systems. This has implications for the development of efficient catalysts in various chemical processes (Kadish et al., 2008).

5. Synthesis of Fluorine-Containing Compounds

Studies have demonstrated the successful synthesis of fluorine-containing compounds, including those with benzonitrile and acetonitrile oxides. These findings are crucial for advancing the field of fluorine chemistry, which has wide-ranging applications in pharmaceuticals and materials science (Kovtonyuk et al., 2012).

6. The Trifluoromethoxy Group as an Electron-Withdrawing Substituent

Research on the trifluoromethoxy group, a component of 4-Chloro-3-(trifluoromethoxy)benzonitrile, highlights its role as a potent electron-withdrawing substituent. This property is significant for understanding and manipulating the reactivity and stability of organic compounds (Castagnetti & Schlosser, 2002).

Safety And Hazards

The safety information for “4-Chloro-3-(trifluoromethoxy)benzonitrile” indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

4-chloro-3-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWSOYAYOGSZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590658 |

Source

|

| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(trifluoromethoxy)benzonitrile | |

CAS RN |

886501-50-4 |

Source

|

| Record name | 4-Chloro-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)

![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)